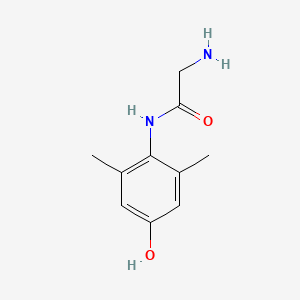
N-(4-Hydroxy-2,6-dimethylphenyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Hydroxy-2,6-dimethylphenyl)glycinamide is an organic compound with the molecular formula C14H22N2O2. It is known for its structural complexity and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a glycinamide moiety attached to a substituted phenyl ring, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxy-2,6-dimethylphenyl)glycinamide typically involves the reaction of 4-hydroxy-2,6-dimethylphenylamine with glycine derivatives under controlled conditions. One common method includes:
Starting Materials: 4-Hydroxy-2,6-dimethylphenylamine and glycine.
Reaction Conditions: The reaction is often carried out in an aqueous or alcoholic medium, with the presence of a coupling agent such as carbodiimide to facilitate the formation of the amide bond.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under optimized conditions to maximize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and scalability.
化学反应分析
Types of Reactions
N-(4-Hydroxy-2,6-dimethylphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the amide group or the aromatic ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with agents like lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学研究应用
N-(4-Hydroxy-2,6-dimethylphenyl)glycinamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which N-(4-Hydroxy-2,6-dimethylphenyl)glycinamide exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.
Pathways: Influencing biochemical pathways related to cell growth, apoptosis, or other cellular functions.
相似化合物的比较
N-(4-Hydroxy-2,6-dimethylphenyl)glycinamide can be compared with other similar compounds such as:
N-(4-Hydroxyphenyl)glycinamide: Lacks the dimethyl groups, leading to different chemical properties and biological activities.
N-(2,6-Dimethylphenyl)glycinamide:
N-(4-Methoxy-2,6-dimethylphenyl)glycinamide: The methoxy group alters its electronic properties and reactivity.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on the compound’s behavior in various chemical and biological contexts.
属性
CAS 编号 |
108966-35-4 |
|---|---|
分子式 |
C10H14N2O2 |
分子量 |
194.23 g/mol |
IUPAC 名称 |
2-amino-N-(4-hydroxy-2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C10H14N2O2/c1-6-3-8(13)4-7(2)10(6)12-9(14)5-11/h3-4,13H,5,11H2,1-2H3,(H,12,14) |
InChI 键 |
VXQVUYLURHOGKZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1NC(=O)CN)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,3'-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid]](/img/structure/B14321227.png)
![2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate](/img/structure/B14321232.png)
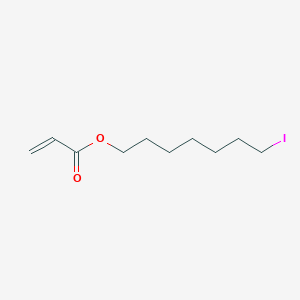
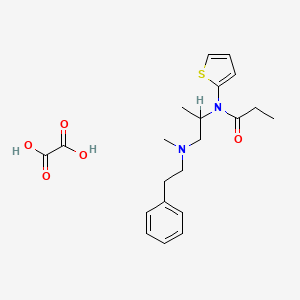

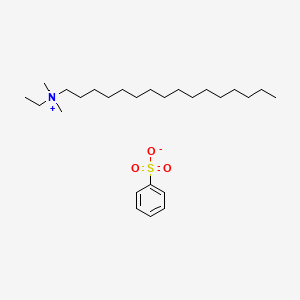
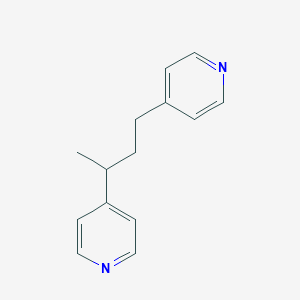
![6,10-Dioxaspiro[4.5]decane-7,9-dione, 8-[(4-hydroxyphenyl)methylene]-](/img/structure/B14321277.png)
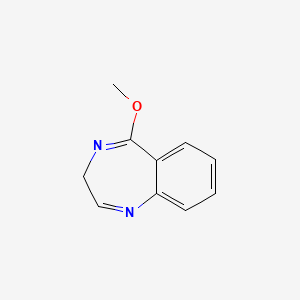
![1-[2-(Methylselanyl)propan-2-yl]-2-phenylcyclohexan-1-ol](/img/structure/B14321281.png)
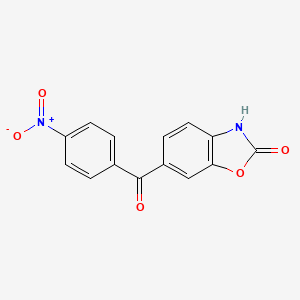
![Naphtho[1,2-b]furan-2(3H)-one, 4,5-dihydro-](/img/structure/B14321290.png)

